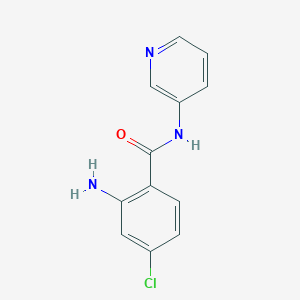

2-amino-4-chloro-N-(pyridin-3-yl)benzamide

Description

2-Amino-4-chloro-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a pyridine ring at the N-position and a chloro-substituted aniline moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzamide derivatives, which often exhibit antitumor, antimicrobial, or enzyme-inhibitory properties .

Properties

IUPAC Name |

2-amino-4-chloro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-8-3-4-10(11(14)6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJHPGBXOBKBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-(pyridin-3-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-4-chlorobenzoic acid and 3-aminopyridine.

Amide Formation: The carboxylic acid group of 2-amino-4-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-aminopyridine to form the amide bond, resulting in this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions with various electrophiles to form new C-C, C-N, or C-O bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Substitution: Products include derivatives with various substituents replacing the chlorine atom.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-amino-4-chloro-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Pyridine Positional Isomers

- N-(3-Aminopyridin-4-yl)benzamide (CAS 918550-20-6): Differs in the position of the amino group on the pyridine ring (4-position vs. 3-position in the target compound). This positional isomer may exhibit altered hydrogen-bonding interactions and solubility due to differences in electron distribution .

Chloro and Trifluoromethyl Substitutions

- 2-Amino-4-chloro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide (Compound 19): Replaces the pyridine ring with a 1,2,5-oxadiazole moiety and introduces a trifluoromethyl group. The electron-withdrawing CF₃ group increases lipophilicity (logP ~2.4) and may improve metabolic stability .

- N-(4-Chloro-phenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide : Features dual chloro and trifluoromethyl groups, which could enhance binding affinity to hydrophobic enzyme pockets. Its predicted pKa of 12.12 suggests strong basicity under physiological conditions .

Heterocyclic Modifications

- Thiazole-Containing Analogues (e.g., 4d, 4e, 4f): Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide incorporate a thiazole ring, which can confer rigidity and improve target selectivity. These derivatives exhibit confirmed purity via HRMS and NMR, with melting points ranging from 160–220°C .

- Piperidine/Piperazine Derivatives : For example, 2-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]benzamide (Z603-3318) includes a morpholine ring, contributing to a polar surface area of 42.97 Ų and logD of 2.11, indicating moderate membrane permeability .

Physicochemical Properties

Table 1. Key Physicochemical Data for Selected Analogues

*Estimated via analogous compounds.

Biological Activity

2-amino-4-chloro-N-(pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Structurally, it features an amino group, a chlorine atom, and a pyridin-3-yl moiety, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anti-tubercular and anti-cancer properties, along with its interactions with various biological macromolecules.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₀ClN₃O, with a CAS number of 926222-33-5. The presence of the pyridin-3-yl group is believed to improve selectivity and efficacy against specific biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClN₃O |

| CAS Number | 926222-33-5 |

| Molecular Weight | 245.68 g/mol |

| Melting Point | Not specified |

Anti-Tubercular Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. In one study, several compounds from a series were synthesized and evaluated, revealing that five compounds showed promising efficacy with IC50 values ranging from 1.35 to 2.18 μM . The most active compounds also demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293), indicating their potential as safe therapeutic agents.

| Compound ID | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |

|---|---|---|---|

| 6a | 1.35 | 3.73 | Low |

| 6e | 2.18 | 40.32 | Low |

| 6h | Not specified | Not specified | Low |

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines, likely due to its ability to interact with specific protein targets involved in cancer pathways. The structural characteristics of the compound allow for effective binding to these targets, enhancing its therapeutic potential.

The mechanism by which this compound exerts its biological effects has been explored through various experimental approaches:

- Binding Studies : Interaction studies using techniques such as surface plasmon resonance have shown that the compound binds effectively to certain proteins involved in disease pathways.

- Docking Studies : Molecular docking studies suggest that the compound fits well into the active sites of target proteins, which is crucial for its pharmacological profile .

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Study on Anti-Tubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, showing significant activity and low toxicity .

- Cancer Cell Line Studies : The compound was tested against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.